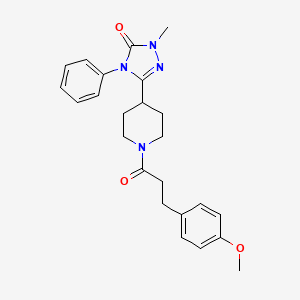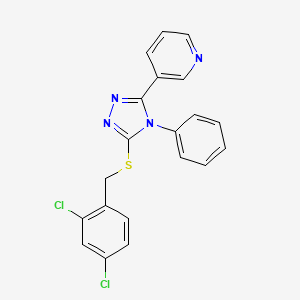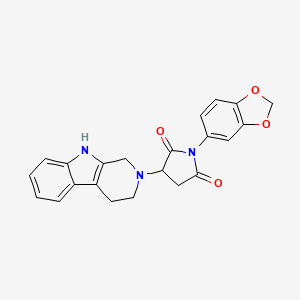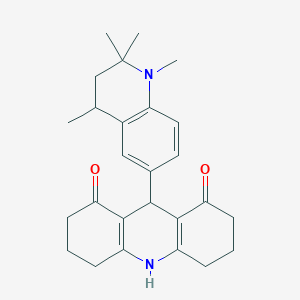![molecular formula C27H22ClN3O3 B14962674 8'-Chloro-1,5-diphenyl-2',3',3'A,5'-tetrahydro-1'H-spiro[1,5-diazinane-3,4'-pyrrolo[1,2-A]quinoline]-2,4,6-trione](/img/structure/B14962674.png)
8'-Chloro-1,5-diphenyl-2',3',3'A,5'-tetrahydro-1'H-spiro[1,5-diazinane-3,4'-pyrrolo[1,2-A]quinoline]-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8’-Chloro-1,5-diphenyl-2’,3’,3’A,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-A]quinoline]-2,4,6-trione is a complex organic compound with a unique spiro structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8’-Chloro-1,5-diphenyl-2’,3’,3’A,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-A]quinoline]-2,4,6-trione typically involves multi-step organic reactions. One common approach is the cyclocondensation of suitable precursors under controlled conditions. For instance, the reaction of a suitable chalcone with hydrazine derivatives in the presence of a catalyst such as glacial acetic acid can yield the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
8’-Chloro-1,5-diphenyl-2’,3’,3’A,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-A]quinoline]-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Chlorine, bromine, nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds.
科学研究应用
8’-Chloro-1,5-diphenyl-2’,3’,3’A,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-A]quinoline]-2,4,6-trione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.
作用机制
The mechanism of action of 8’-Chloro-1,5-diphenyl-2’,3’,3’A,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-A]quinoline]-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
相似化合物的比较
Similar Compounds
Indazole: Known for its anti-inflammatory and antimicrobial properties.
Imidazole: Exhibits a broad range of biological activities, including antibacterial and antifungal properties.
Uniqueness
What sets 8’-Chloro-1,5-diphenyl-2’,3’,3’A,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-A]quinoline]-2,4,6-trione apart is its spiro structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C27H22ClN3O3 |
|---|---|
分子量 |
471.9 g/mol |
IUPAC 名称 |
8'-chloro-1,3-diphenylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C27H22ClN3O3/c28-19-14-13-18-17-27(23-12-7-15-29(23)22(18)16-19)24(32)30(20-8-3-1-4-9-20)26(34)31(25(27)33)21-10-5-2-6-11-21/h1-6,8-11,13-14,16,23H,7,12,15,17H2 |
InChI 键 |
RSFBRXFCPVSRNF-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C3(CC4=C(N2C1)C=C(C=C4)Cl)C(=O)N(C(=O)N(C3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 6-(3,4-dimethoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B14962601.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B14962622.png)
methanone](/img/structure/B14962630.png)
![8-methoxy-6-{[4-(2-methoxyphenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14962636.png)
![N-(2-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14962641.png)
![2-(2-Fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline](/img/structure/B14962644.png)
![Ethyl 3-[1-(4-bromobenzyl)-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]propanoate](/img/structure/B14962647.png)

![N-(2-methyl-5-nitrophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B14962661.png)

![methyl 9,9-dimethyl-6-(4-nitrophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B14962684.png)


